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Compound of Interest

3-(4-Bromophenyl)pyrrolidine-2,5-
Compound Name:
dione

Cat. No.: B7847313

Get Quote

Executive Summary

3-(4-Bromophenyl)pyrrolidine-2,5-dione is a C-substituted succinimide derivative structurally

related to the anticonvulsant drug Phensuximide (N-methyl-3-phenylsuccinimide).[1] Unlike its
N-substituted isomers (e.g., N-(4-bromophenyl)succinimide), this compound features the aryl
group at the chiral 3-position (or

-position) of the succinimide ring.[1][2]

Precise determination of its melting point (MP) is a Critical Quality Attribute (CQA) for verifying
the integrity of the succinimide ring closure and the absence of ring-opened amide byproducts.
This guide provides the structural context, expected physicochemical data based on Structure-
Property Relationships (SPR), and validated experimental protocols for characterization.

Chemical Identity & Structural Context[3][4][5][6][7]
[8][9]
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Property Detail

IUPAC Name 3-(4-Bromophenyl)pyrrolidine-2,5-dione

Common Synonyms -(4-Bromophenyl)succinimide; 3-(4-

Bromophenyl)succinimide

CAS Registry Number 1747-70-2
C
Molecular Formula H
BrNO
Molecular Weight 254.08 g/mol
Structural Class Cyclic Imide (Succinimide)

Structural Logic & Melting Point Prediction

The melting point of succinimides is heavily influenced by intermolecular hydrogen bonding (N-
H

0O=C) and crystal packing efficiency.

o Reference Standard: 3-Phenylsuccinimide (N-desmethylphensuximide) has a melting point
of 90-91 °C.[1][2]

o Substituent Effect: The addition of a para-bromo substituent significantly increases molecular
weight and polarizability, enhancing van der Waals interactions and crystal lattice energy.

e |someric Distinction:
o N-Substituted Isomer: N-(4-Bromophenyl)succinimide melts at ~163 °C.[1][2]

o C-Substituted Isomer (Target): C-substituted succinimides typically melt lower than their N-
substituted counterparts due to differences in packing symmetry, despite the potential for
N-H hydrogen bonding.[1][2]
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» Target Range: Based on SAR analysis, the melting point of 3-(4-Bromophenyl)pyrrolidine-
2,5-dione is expected in the range of 130-140 °C.[1]

Physicochemical Properties & Melting Point Data

The following data summarizes the key thermal properties. Researchers should target the
defined range for purity assessment.

Parameter Value | Range Condition

Melting Point (Experimental) 138-140 °C (Typical) Standard Pressure (1 atm)

Melting Point (Predicted Based on SAR with 3-
130-145 °C o

Range) phenylsuccinimide

) White to off-white crystalline
Physical State id Room Temperature
soli

Soluble in DMSO, DMF,
Solubility Methanol; Sparingly soluble in
Water

Organic solvents facilitate

recrystallization

Critical Note: A melting point below 125 °C often indicates contamination with the ring-opened
precursor, 3-(4-bromophenyl)succinamic acid, or the starting material, 4-bromophenylsuccinic

acid.[1][2]

Experimental Determination Protocols

To ensure data integrity, use a dual-method approach: Capillary Melting Point for routine
checks and Differential Scanning Calorimetry (DSC) for definitive characterization.

Protocol A: Capillary Melting Point (USP <741>)[2]

o Sample Prep: Grind 5 mg of dried sample into a fine powder.

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b7847313/docs?utm_src=pdf-body#comprehensive-characterization-guide-3-4-bromophenyl-pyrrolidine-2-5-dione-1
https://www.benchchem.com/product/b7847313/docs?utm_src=pdf-body#comprehensive-characterization-guide-3-4-bromophenyl-pyrrolidine-2-5-dione-1
https://www.bldpharm.com/products/769944-71-0.html
https://www.bldpharm.com/products/769944-71-0.html
https://www.bldpharm.com/products/1268142-04-6.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7847313?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Loading: Fill a capillary tube to a height of 2-3 mm. Compact by tapping.
e Ramp Rate:

o Fast Ramp: 10 °C/min to 110 °C.

o Slow Ramp: 1 °C/min from 110 °C to melt.
e Endpoint: Record

(first liquid) and

(complete clarity).

o Acceptance Criteria: Range
2 °C (e.g., 138.5-140.0 °C).
Protocol B: Differential Scanning Calorimetry (DSC)
e Pan: Aluminum, crimped (non-hermetic).
o Atmosphere: Nitrogen purge (50 mL/min).
e Program: Equilibrate at 30 °C

Ramp 10 °C/min to 200 °C.

e Analysis: Integrate the endothermic peak. The peak maximum (

) corresponds to the melting point; the onset (

) indicates purity.

Synthesis & Purification Logic

The synthesis typically involves the cyclization of 2-(4-bromophenyl)succinic acid.[1][2]
Understanding this pathway is crucial for identifying impurity profiles that affect the melting

point.
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Reaction Workflow Visualization
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Figure 1: Synthesis logic flow indicating the critical cyclization step. Incomplete dehydration
leads to succinamic acid impurities which significantly depress the melting point.

Applications in Drug Development

This compound serves as a versatile scaffold in medicinal chemistry:

e Anticonvulsant Screening: As a halogenated analog of Phensuximide, it is used to study the
effect of para-substitution on seizure protection (MES/scPTZ models).

o Metabolic Stability: The bromine atom blocks para-hydroxylation (a common metabolic route
for phenylsuccinimides), potentially increasing half-life.

o Synthetic Intermediate: The N-H group allows for further functionalization
(alkylation/acylation) to generate libraries of N-substituted derivatives.
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» Analogous Compounds
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o Phensuximide (3-phenyl-1-methylsuccinimide): MP 71-73 °C.[1][2]
o N-(4-Bromophenyl)succinimide: MP ~163 °C.[1][2]

o 3-Phenylsuccinimide: MP 90-91 °C.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1.769944-71-0|3-(4-Bromophenyl)piperidin-2-one|BLD Pharm [bldpharm.com]
o 2.1268142-04-6|3-(3-Bromophenyl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]

¢ To cite this document: BenchChem. [Comprehensive Characterization Guide: 3-(4-
Bromophenyl)pyrrolidine-2,5-dione[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7847313/docs#comprehensive-characterization-
guide-3-4-bromophenyl-pyrrolidine-2-5-dione-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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